N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-14-4-2-3-5-17(14)26-22(28)21-16(8-11-31-21)25-23(26)32-13-20(27)24-15-6-7-18-19(12-15)30-10-9-29-18/h2-8,11-12H,9-10,13H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUINQMQMIPAMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its enzyme inhibitory properties and potential therapeutic implications.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonamide derivatives. The final product was characterized using techniques such as NMR and mass spectrometry, confirming its structure and purity. The yield of the synthesized compounds typically ranged from 78% to 82% .
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibitory potential of this compound against key enzymes involved in metabolic disorders:
- Alpha-glucosidase Inhibition :
- Acetylcholinesterase Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its structural components:
- The benzodioxin moiety contributes to its ability to interact with enzyme active sites.
- The thienopyrimidine component enhances binding affinity due to its electron-rich nature.
In Vitro Studies
In vitro assays demonstrated that the compound effectively inhibited both alpha-glucosidase and acetylcholinesterase at micromolar concentrations. The IC50 values were determined through dose-response curves, indicating a strong correlation between concentration and inhibition rate .
In Vivo Studies
Preliminary in vivo studies on animal models indicated that administration of the compound resulted in reduced blood glucose levels post-meal and improved cognitive function in models of AD. These findings suggest a dual therapeutic role for managing diabetes and neurodegenerative disorders .
Data Summary
| Parameter | Value |
|---|---|
| Synthesis Yield | 78% - 82% |
| Alpha-glucosidase IC50 | Micromolar range |
| Acetylcholinesterase IC50 | Micromolar range |
| Therapeutic Applications | T2DM management, Alzheimer's disease |
Q & A
Q. How is the compound classified structurally, and what functional groups contribute to its reactivity?
The compound is a sulfonamide derivative with a benzodioxane core and a thienopyrimidinone scaffold. Key functional groups include:
- Sulfanyl group (–S–): Enhances nucleophilic substitution potential.
- Acetamide moiety (–NHCO–): Facilitates hydrogen bonding with biological targets.
- 4-Oxo-thieno[3,2-d]pyrimidine : Imparts rigidity and π-π stacking interactions. Structural classification aligns with benzodioxane and thienopyrimidine families, known for anti-inflammatory and kinase-inhibitory activities .
Q. What synthetic methodologies are recommended for producing high-purity batches?
Multi-step synthesis involves:
- Step 1 : Condensation of 2-mercapto-thieno[3,2-d]pyrimidin-4(3H)-one with 2-bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Coupling with N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine via nucleophilic acyl substitution.
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) and recrystallization (ethanol/water) yield >80% purity. NMR and LC-MS are critical for verifying intermediates .
Q. How can researchers confirm structural integrity using spectroscopic techniques?
- ¹H NMR : Key peaks include:
- δ 12.50 ppm (NH-3, broad singlet),
- δ 7.82 ppm (aromatic protons from benzodioxane),
- δ 4.12 ppm (SCH₂, singlet).
Advanced Research Questions
Q. What experimental designs optimize yield and minimize side reactions during synthesis?
Use Design of Experiments (DoE) to model variables:
- Factors : Temperature (70–110°C), solvent polarity (DMF vs. THF), and reaction time (6–24 hrs).
- Response surface methodology (e.g., Box-Behnken design) identifies optimal conditions. For example, 90°C in DMF with 12 hrs achieves 85% yield with <5% byproducts .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response assays : Standardize IC₅₀ measurements using consistent cell lines (e.g., HeLa vs. HEK293).
- Target validation : Confirm kinase inhibition via Western blot (phosphorylation status) and competitive ATP-binding assays .
- Solubility adjustments : Use co-solvents (DMSO:PBS ≤0.1%) to avoid aggregation artifacts .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Replace the 2-methylphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) substituents.
- Molecular docking : Map interactions with tyrosine kinases (e.g., EGFR) using AutoDock Vina. The sulfanyl group shows strong binding to catalytic lysine residues .
Q. How should researchers assess pharmacokinetic properties in preclinical models?
- ADME profiling :
- Absorption : Caco-2 permeability assay (Papp >1 × 10⁻⁶ cm/s).
- Metabolism : Liver microsomal stability (t₁/₂ >60 mins).
- CYP inhibition : Screen against CYP3A4/2D6 isoforms.
- Plasma protein binding : Equilibrium dialysis (fu >5% suggests bioavailability) .
Methodological Challenges
Q. What computational tools predict off-target interactions?
- SwissTargetPrediction : Prioritizes kinase and protease targets.
- Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns).
- Pharmacophore modeling : Aligns acetamide and benzodioxane moieties with known inhibitors .
Q. How to scale up synthesis without compromising purity?
- Flow chemistry : Continuous reaction systems reduce batch variability.
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation.
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for regulatory compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
